Ethyl 3-methyl-2-methylenebutanoate
Overview
Description
Ethyl 3-methyl-2-methylenebutanoate is an organic compound belonging to the family of esters. It has the molecular formula C8H14O2 and is characterized by its unique structure, which includes a methylene group adjacent to an ester functional group . This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-methylenebutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-acetyl-3-methyl-butanoate with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C, followed by the addition of paraformaldehyde . This method ensures high purity and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure consistency and efficiency. The use of common and inexpensive reagents like ethyl acrylate can replace commercially unavailable intermediates, making the process cost-effective .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-methylenebutanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ester into corresponding acids or other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include various acids, alcohols, and substituted esters, depending on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl 3-methyl-2-methylenebutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-methylenebutanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methylene group adjacent to the ester can also participate in reactions that modify the compound’s activity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl 3-methyl-2-methylenebutanoate can be compared with similar compounds such as methyl 3,3-dimethyl-2-methylenebutanoate . While both compounds share similar structural features, this compound is unique due to its specific ester group and the presence of a methylene group adjacent to the ester. This structural uniqueness contributes to its distinct chemical and biological properties.
List of Similar Compounds
- Methyl 3,3-dimethyl-2-methylenebutanoate
- Ethyl acetate
- Methyl butyrate
This compound stands out due to its specific structure and the resulting chemical reactivity and applications.
Properties
IUPAC Name |
ethyl 3-methyl-2-methylidenebutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMXQFJPFDWFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475073 | |
Record name | Butanoic acid, 3-methyl-2-methylene-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68834-46-8 | |
Record name | Butanoic acid, 3-methyl-2-methylene-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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